molecular formula C13H10N2 B13786028 1H-Cycloocta[e]benzimidazole(9CI)

1H-Cycloocta[e]benzimidazole(9CI)

Cat. No.: B13786028
M. Wt: 194.23 g/mol
InChI Key: HSDZJKRAEYOXRK-RGCUJYPXSA-N
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Description

1H-Cycloocta[e]benzimidazole(9CI) is a heterocyclic compound with the molecular formula C13H10N2. It is a derivative of benzimidazole, which is known for its diverse pharmacological activities. The structure of 1H-Cycloocta[e]benzimidazole(9CI) consists of a benzimidazole ring fused with a cyclooctane ring, making it a unique and interesting compound for various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Cycloocta[e]benzimidazole(9CI) typically involves the condensation of o-phenylenediamine with a suitable cyclooctane derivative. The reaction is carried out under acidic or basic conditions, depending on the specific reagents used. Commonly, formic acid or trimethyl orthoformate is used as the condensing agent .

Industrial Production Methods

Industrial production of 1H-Cycloocta[e]benzimidazole(9CI) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the desired yield and purity of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control .

Chemical Reactions Analysis

Types of Reactions

1H-Cycloocta[e]benzimidazole(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1H-Cycloocta[e]benzimidazole(9CI) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-Cycloocta[e]benzimidazole(9CI) involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1H-Cycloocta[e]benzimidazole(9CI) can be compared with other benzimidazole derivatives, such as:

    Benzimidazole: The parent compound, known for its broad spectrum of biological activities.

    2-Methylbenzimidazole: A derivative with enhanced antimicrobial properties.

    5,6-Dimethylbenzimidazole: A derivative with significant anticancer activity.

The uniqueness of 1H-Cycloocta[e]benzimidazole(9CI) lies in its fused cyclooctane ring, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives .

Properties

Molecular Formula

C13H10N2

Molecular Weight

194.23 g/mol

IUPAC Name

(10Z,12Z,14Z)-3,5-diazatricyclo[7.6.0.02,6]pentadeca-1(9),2(6),3,7,10,12,14-heptaene

InChI

InChI=1S/C13H10N2/c1-2-4-6-11-10(5-3-1)7-8-12-13(11)15-9-14-12/h1-9H,(H,14,15)/b2-1-,3-1?,4-2?,5-3-,6-4-,10-5?,11-6?

InChI Key

HSDZJKRAEYOXRK-RGCUJYPXSA-N

Isomeric SMILES

C\1=C\C=C/C2=C(\C=C1)C=CC3=C2N=CN3

Canonical SMILES

C1=CC=CC2=C(C=C1)C=CC3=C2N=CN3

Origin of Product

United States

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